molecular formula C14H10BrClN2O2 B12560622 N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide CAS No. 143094-56-8

N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide

Cat. No.: B12560622
CAS No.: 143094-56-8
M. Wt: 353.60 g/mol
InChI Key: UPMQMBWZAFYDSY-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of an acetylphenyl group, a bromine atom, a chlorine atom, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-acetylphenylamine with 5-bromo-2-chloropyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation and Reduction Reactions: Formation of carboxylic acids or alcohols.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetylphenyl)-5-bromo-2-furamide
  • N-(4-Acetylphenyl)quinoline-3-carboxamide
  • 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones

Uniqueness

N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

CAS No.

143094-56-8

Molecular Formula

C14H10BrClN2O2

Molecular Weight

353.60 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C14H10BrClN2O2/c1-8(19)9-2-4-11(5-3-9)18-14(20)12-6-10(15)7-17-13(12)16/h2-7H,1H3,(H,18,20)

InChI Key

UPMQMBWZAFYDSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

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